8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique fused ring system that combines pyrrolo, triazolo, and pyrimidine moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of ethoxymethylene malononitrile with hydrazine derivatives can lead to the formation of the triazolo ring, which is then fused with a pyrimidine ring through subsequent cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s unique structure allows it to fit into the enzyme’s binding pocket, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar fused ring system and has been studied for its anticancer properties.
Uniqueness
8-phenyl-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione stands out due to its specific substitution pattern and the presence of a phenyl group, which enhances its binding affinity and selectivity towards certain biological targets .
Properties
Molecular Formula |
C13H9N5O2 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
3-phenyl-1,5,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
InChI |
InChI=1S/C13H9N5O2/c19-11-9-10(18-12(15-11)16-17-13(18)20)8(6-14-9)7-4-2-1-3-5-7/h1-6,14H,(H,17,20)(H,15,16,19) |
InChI Key |
SBZQGZIQOXMIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N4C(=NNC4=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.